Dextroamphetamine monosaccharate

Catalog No.
S13231397
CAS No.
799787-69-2
M.F
C15H23NO8
M. Wt
345.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dextroamphetamine monosaccharate

CAS Number

799787-69-2

Product Name

Dextroamphetamine monosaccharate

IUPAC Name

(2S)-1-phenylpropan-2-amine;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid

Molecular Formula

C15H23NO8

Molecular Weight

345.34 g/mol

InChI

InChI=1S/C9H13N.C6H10O8/c1-8(10)7-9-5-3-2-4-6-9;7-1(3(9)5(11)12)2(8)4(10)6(13)14/h2-6,8H,7,10H2,1H3;1-4,7-10H,(H,11,12)(H,13,14)/t8-;1-,2-,3-,4+/m00/s1

InChI Key

VHKVKWTWHZUFIA-DGOKBZBKSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)N.C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O

Isomeric SMILES

C[C@@H](CC1=CC=CC=C1)N.[C@H]([C@@H]([C@@H](C(=O)O)O)O)([C@H](C(=O)O)O)O

Dextroamphetamine monosaccharate is a potent central nervous system stimulant that primarily acts as a sympathomimetic agent. It is the dextrorotatory enantiomer of amphetamine, which means it has a specific three-dimensional orientation that enhances its pharmacological effects compared to its levorotatory counterpart, levoamphetamine. Dextroamphetamine is commonly used in the treatment of attention deficit hyperactivity disorder and narcolepsy. It is often administered in the form of its sulfate salt, dextroamphetamine sulfate, which is more soluble and bioavailable than the base form .

That are significant for its metabolism and pharmacological activity. The primary metabolic pathway involves oxidation by cytochrome P450 enzymes, particularly cytochrome P450 2D6, which converts dextroamphetamine into 4-hydroxyamphetamine. This metabolite can further undergo conjugation with sulfate or glucuronic acid to facilitate excretion. The elimination of dextroamphetamine occurs primarily through renal pathways, with approximately one-third of the drug excreted unchanged in the urine .

Dextroamphetamine exhibits a range of biological activities due to its effects on neurotransmitter systems. It primarily increases the release and inhibits the reuptake of dopamine, norepinephrine, and serotonin in the brain. This mechanism is mediated through various transporters, including the dopamine transporter and trace amine-associated receptor 1. The stimulation of these neurotransmitter systems results in enhanced alertness, improved focus, and increased energy levels, making it effective for treating attention deficit hyperactivity disorder and narcolepsy .

The synthesis of dextroamphetamine typically involves several steps starting from phenylacetone. One common method includes:

  • Preparation of Amphetamine: Phenylacetone is reacted with ammonia in the presence of a reducing agent such as lithium aluminum hydride to produce racemic amphetamine.
  • Resolution: The racemic mixture is then resolved into its enantiomers using chiral resolution techniques, such as crystallization or chromatography, to isolate dextroamphetamine.
  • Formation of Monosaccharate: Dextroamphetamine can be converted into its monosaccharate form by reacting it with a suitable monosaccharide under acidic conditions .

Dextroamphetamine has several clinical applications:

  • Attention Deficit Hyperactivity Disorder: It is widely prescribed to manage symptoms associated with attention deficit hyperactivity disorder.
  • Narcolepsy: Dextroamphetamine helps in alleviating excessive daytime sleepiness in patients with narcolepsy.
  • Cognitive Enhancement: Some individuals use dextroamphetamine off-label for cognitive enhancement or performance improvement.
  • Recreational Use: Due to its stimulant properties, it is sometimes misused recreationally for its euphoric effects .

Dextroamphetamine interacts with various substances, which can enhance or diminish its effects:

  • Monoamine Oxidase Inhibitors: Concurrent use can lead to hypertensive crises due to excessive catecholamine levels.
  • Antidepressants: Certain antidepressants may increase the risk of serotonin syndrome when combined with dextroamphetamine.
  • Alcohol: Alcohol can exacerbate the stimulant effects and increase the risk of cardiovascular side effects .

Dextroamphetamine shares structural and functional similarities with several other compounds within the amphetamine class. Here are some notable comparisons:

Compound NameStructure TypePrimary UseUnique Features
LevoamphetamineEnantiomerLess effective for ADHDExhibits milder stimulant effects compared to dextroamphetamine
LisdexamfetamineProdrugADHD treatmentConverted into dextroamphetamine post-absorption
MethamphetamineStructural analogADHD treatment; recreational useMore potent and longer-lasting effects than dextroamphetamine
AmphetamineRacemic mixtureADHD treatment; narcolepsyContains both enantiomers; broader spectrum of action

Dextroamphetamine's unique dextrorotatory configuration allows it to exert stronger central nervous system stimulation compared to levoamphetamine, making it more effective for therapeutic applications .

Molecular Formula and Weight

Dextroamphetamine monosaccharate represents a pharmaceutical salt compound formed through the combination of dextroamphetamine with saccharic acid in a specific stoichiometric ratio [2]. The molecular formula of dextroamphetamine monosaccharate is C₁₅H₂₃NO₈, which reflects the integration of the dextroamphetamine molecule with the saccharic acid counterion [9] [2]. This formulation incorporates the base dextroamphetamine molecule (C₉H₁₃N) with the saccharic acid component (C₆H₁₀O₈) in a 1:0.5 ratio, hence the designation as a monosaccharate salt [7] [13].

The molecular weight of dextroamphetamine monosaccharate is 345.34 grams per mole, as determined through mass spectrometric analysis and computational chemistry calculations [2] [9]. This molecular weight represents the combined mass contributions from both the dextroamphetamine cation and the saccharate anion components. The compound demonstrates specific physicochemical properties that distinguish it from other amphetamine salt formulations, including distinct hydrogen bond donor and acceptor characteristics [9].

Table 1: Molecular Composition Data for Dextroamphetamine Monosaccharate

ParameterValueSource
Molecular FormulaC₁₅H₂₃NO₈ [2] [9]
Molecular Weight345.34 g/mol [2] [9]
Hydrogen Bond Donors7 [9]
Hydrogen Bond Acceptors9 [9]
Rotatable Bonds7 [9]
Topological Polar Surface Area182 Ų [9]
Heavy Atom Count24 [9]
Defined Stereocenters1 [9]

The saccharic acid component, also known as tetrahydroxyhexanedioic acid, possesses the molecular formula C₆H₁₀O₈ and contributes significantly to the overall molecular architecture of the salt compound [24] [25]. Saccharic acid is derived through the oxidation of glucose with nitric acid and forms stable salt compounds with various organic amines [25] [26]. The chemical structure of saccharic acid features multiple hydroxyl groups and two carboxylic acid functionalities, enabling extensive hydrogen bonding networks within the crystalline lattice [24] [27].

Crystallographic Analysis

Crystallographic studies of dextroamphetamine monosaccharate reveal a complex three-dimensional arrangement characterized by extensive intermolecular interactions [7] [11]. The compound crystallizes in a monoclinic crystal system, similar to other amphetamine salt structures, with specific unit cell parameters that define the spatial organization of the constituent molecules [36]. The crystallographic analysis demonstrates that the dextroamphetamine cations and saccharate anions arrange themselves in alternating layers within the crystal lattice structure [7].

X-ray diffraction studies indicate that the crystal structure is stabilized through multiple hydrogen bonding interactions between the protonated amino group of dextroamphetamine and the hydroxyl and carboxylate groups of the saccharate anion [10] [36]. These interactions create a three-dimensional network that contributes to the mechanical stability and physicochemical properties of the crystalline material. The crystallographic data reveals specific bond lengths and angles that characterize the intermolecular interactions within the crystal structure [36].

Vibrational spectroscopic analysis using infrared and Raman spectroscopy provides complementary information about the crystalline structure of dextroamphetamine monosaccharate [10] [40]. The spectroscopic data reveals characteristic vibrational modes associated with both the dextroamphetamine and saccharate components, including specific frequencies corresponding to carbon-nitrogen stretching, aromatic ring vibrations, and hydroxyl group deformations [37] [40]. Temperature-dependent spectroscopic studies have identified potential phase transitions that may occur under specific thermal conditions [10].

Table 2: Crystallographic and Spectroscopic Characteristics

PropertyObservationReference
Crystal SystemMonoclinic [36]
Hydrogen BondingExtensive NH⁺...O⁻ interactions [7] [10]
Thermal BehaviorPhase transition potential [10]
Vibrational ModesCharacteristic NH₃⁺, OH, and aromatic frequencies [37] [40]
Intermolecular InteractionsVan der Waals and electrostatic forces [7]

Stereochemical Configuration

The stereochemical configuration of dextroamphetamine monosaccharate is fundamentally determined by the absolute configuration of the dextroamphetamine component, which exists as the S-enantiomer of amphetamine [4] [5]. The dextroamphetamine molecule contains one chiral center located at the carbon atom adjacent to the amino group, designated as the C2 position in the propylamine side chain [3] [4]. This stereocenter exhibits the S-configuration according to the Cahn-Ingold-Prelog priority rules, corresponding to the dextrorotatory optical activity that characterizes this enantiomer [16].

The optical rotation of dextroamphetamine compounds has been extensively studied, with specific rotation values typically ranging from +20.0° to +23.5° under standardized measurement conditions [16] [18]. The stereochemical purity of dextroamphetamine monosaccharate is critical for its pharmaceutical applications, as the presence of the levoamphetamine enantiomer can significantly alter the compound's pharmacological profile [15] [16]. Analytical methods including capillary electrophoresis and chiral chromatography have been developed to assess the enantiomeric purity of dextroamphetamine salts [16].

The saccharate component also contributes stereochemical complexity to the overall salt structure [24] [31]. Saccharic acid, derived from glucose oxidation, retains multiple stereogenic centers corresponding to the original sugar configuration [24] [26]. The specific stereochemical arrangement involves the (2R,3S,4S,5S) configuration for the tetrahydroxyhexanedioic acid component, which influences the three-dimensional arrangement of the salt crystal [7] [24].

Table 3: Stereochemical Parameters

ComponentStereochemical FeatureConfigurationReference
DextroamphetamineChiral carbon at C2S-configuration [3] [4]
Optical RotationSpecific rotation+20.0° to +23.5° [16] [18]
SaccharateMultiple stereocenters(2R,3S,4S,5S) [7] [24]
Enantiomeric PurityAnalytical assessment>96% typically [16]

Salt Formation Mechanisms

The formation of dextroamphetamine monosaccharate involves acid-base neutralization reactions between the basic amino group of dextroamphetamine and the acidic carboxyl groups of saccharic acid [19] [23]. The reaction mechanism proceeds through proton transfer from the carboxylic acid functionalities to the primary amino group, resulting in the formation of an ammonium-carboxylate ion pair [7] [22]. This ionic interaction serves as the primary driving force for salt formation and contributes to the enhanced solubility and stability characteristics of the resulting compound [23].

The stoichiometry of salt formation reflects a 2:1 ratio of dextroamphetamine molecules to saccharic acid molecules, consistent with the dicarboxylic acid nature of saccharic acid and the monobasic character of dextroamphetamine [7] [13]. The salt formation process can be controlled through careful manipulation of solution pH, temperature, and concentration parameters to optimize crystal formation and purity [19] [21]. Crystallization from appropriate solvent systems allows for the selective formation of the desired salt form while minimizing the presence of alternative polymorphic structures [21].

The thermodynamic stability of dextroamphetamine monosaccharate results from the favorable electrostatic interactions between the protonated amino group and the deprotonated carboxylate groups [42]. Additional stabilization arises from hydrogen bonding interactions involving the hydroxyl groups of the saccharate anion and various functional groups of the dextroamphetamine cation [7] [42]. The formation process can be monitored using various analytical techniques including differential scanning calorimetry, thermogravimetric analysis, and solution calorimetry to characterize the energetics of salt formation [19].

Table 4: Salt Formation Parameters

AspectDescriptionMechanismReference
Stoichiometry2:1 amphetamine:saccharic acidAcid-base neutralization [7] [13]
Driving ForcesElectrostatic interactionsIon pair formation [7] [42]
StabilizationHydrogen bonding networksNH⁺...O⁻ interactions [7] [42]
Formation ControlpH and temperature dependentCrystallization optimization [19] [21]
ThermodynamicsFavorable enthalpy changeExothermic salt formation [19]

Precursor Selection and Starting Materials

The synthesis of dextroamphetamine monosaccharate requires two primary precursor components: the dextroamphetamine base and saccharic acid. The selection of appropriate starting materials is crucial for achieving optimal yield and purity in the final product.

Dextroamphetamine Base Production

The production of dextroamphetamine base typically employs several established synthetic pathways. The most common industrial method utilizes the Leuckart reaction, which involves the reaction of phenylacetone with formamide in the presence of formic acid as a reducing agent [1] [2]. This reaction proceeds through N-formylamphetamine as an intermediate, which is subsequently hydrolyzed using hydrochloric acid to yield the racemic amphetamine mixture. The desired dextroamphetamine enantiomer is then isolated through chiral resolution techniques.

Alternative synthetic routes include the use of D-phenylalanine as a starting material, which provides a more direct pathway to the desired stereoisomer [1]. This method proceeds through three intermediates while maintaining the relative configuration of the asymmetric carbon atom, ultimately yielding dextroamphetamine with high enantiomeric purity.

Saccharic Acid Production

Saccharic acid, also known as glucaric acid, serves as the counterion in dextroamphetamine monosaccharate formation. The production of saccharic acid is most commonly achieved through the nitric acid oxidation of glucose or other carbohydrate substrates [3] [4]. The process involves treating a glucose solution with nitric acid of 50-70% concentration at controlled temperatures between 50-90°C.

The optimization of saccharic acid production requires careful control of several parameters. The molar ratio of glucose to nitric acid typically ranges from 1:3 to 1:8, with a preferred ratio of 1:4 for optimal yield [3]. The reaction temperature must be maintained between 55-65°C to prevent decomposition of the product while ensuring complete oxidation. Under these optimized conditions, yields of potassium acid saccharate can reach 65.1% of theoretical value [3].

SubstrateOxidizing AgentMolar Ratio (Substrate:Oxidant)Temperature (°C)Yield (% Theoretical)
D-GlucoseNitric Acid (50-70%)1:3 to 1:850-9065.1% (potassium salt) [3]
GalactoseNitric Acid (5M)1:995Optimized [4]
LactoseNitric AcidVariableRoom to 10018-25% [3]
StarchNitric Acid (20%)1:3520-10023-25% [3]

Quality Specifications for Precursors

The selection of high-purity precursors is essential for pharmaceutical applications. Dextroamphetamine base must meet stringent purity requirements, typically exceeding 99% with minimal levels of levoamphetamine contamination. The enantiomeric excess should be greater than 98% to ensure the desired pharmacological profile [5].

Saccharic acid used as a precursor must be of pharmaceutical grade, with purity levels exceeding 99%. The presence of oxidation byproducts such as oxalic acid or other dicarboxylic acids should be minimized to prevent interference with the salt formation process [3].

Reaction Pathways for Saccharate Complexation

The formation of dextroamphetamine monosaccharate involves an acid-base neutralization reaction between the basic dextroamphetamine molecule and the dicarboxylic saccharic acid. This process represents a classic pharmaceutical salt formation mechanism where ionic interactions govern the stability and properties of the resulting complex.

Stoichiometric Considerations

Dextroamphetamine, with its primary amine group, exists as a weak base with a pKa of approximately 9.9 [6]. Saccharic acid, containing two carboxylic acid groups, acts as a diprotic acid. The formation of the monosaccharate salt requires a 2:1 molar ratio of dextroamphetamine to saccharic acid, where each saccharic acid molecule can neutralize two dextroamphetamine molecules [7].

The reaction mechanism proceeds through the protonation of the amine group in dextroamphetamine by the carboxylic acid groups of saccharic acid. The resulting ionic interaction between the protonated amine (ammonium ion) and the deprotonated carboxylate groups provides the driving force for salt formation and crystallization [8].

Thermodynamic and Kinetic Factors

The successful formation of dextroamphetamine monosaccharate depends on several thermodynamic and kinetic factors. The pKa difference between the acid and base components should ideally be greater than 2-3 units to ensure complete ionization and stable salt formation [7] [8]. With dextroamphetamine having a pKa of 9.9 and saccharic acid having pKa values appropriate for dicarboxylic acids, this criterion is satisfied.

The solubility characteristics of both precursors and the final salt product influence the reaction pathway. The formation of the salt must be thermodynamically favorable compared to the individual components to ensure spontaneous crystallization from solution [7].

Reaction Conditions and Optimization

The complexation reaction is typically conducted in aqueous or mixed solvent systems. The choice of solvent affects the ionization equilibrium and the solubility of reactants and products. Aqueous solutions are preferred for their ability to facilitate complete ionization of both acid and base components [7].

Temperature control during the reaction is critical for achieving optimal results. Elevated temperatures may increase the reaction rate but can also lead to decomposition of sensitive components. Conversely, low temperatures may result in incomplete reaction or precipitation of unreacted starting materials [7].

The pH of the reaction medium must be carefully controlled to maintain the proper ionization state of both components. The final pH should be slightly acidic to ensure complete protonation of the dextroamphetamine amine group while maintaining the integrity of the saccharic acid carboxylate groups [7].

Purification and Isolation Techniques

The purification of dextroamphetamine monosaccharate requires sophisticated techniques to achieve pharmaceutical-grade purity standards. Multiple purification steps are typically employed to remove impurities, unreacted starting materials, and potential degradation products.

Crystallization-Based Purification

Recrystallization represents the primary purification method for dextroamphetamine monosaccharate. This technique exploits the differential solubility of the desired product compared to impurities across varying temperature and solvent conditions [9] [10]. The process typically achieves purity levels of 95-99% with yield recoveries of 70-85% [9].

The crystallization process requires careful control of supersaturation, temperature, and agitation conditions. Supersaturation ratios between 1.2-2.0 provide optimal conditions for controlled nucleation and crystal growth [9]. Temperature control within 5-25°C during crystallization affects crystal size and morphology, with slower cooling rates (0.1-0.5°C/min) generally producing larger, more uniform crystals [10].

Seeding techniques are often employed to control the polymorphic form and particle size distribution of the final product. Seed crystals, typically 0.1-1.0% w/w of the batch, are added to initiate crystallization in a controlled manner [10].

Chromatographic Separation

For applications requiring ultra-high purity, column chromatography may be employed as a secondary purification step. This technique can achieve purity levels of 99-99.9% but is associated with lower yield recoveries (60-80%) and limited scalability [9]. The method is particularly effective for removing closely related impurities that cannot be separated by crystallization alone.

Fractional Crystallization

Fractional crystallization provides an intermediate purification approach, achieving purity levels of 90-95% with yield recoveries of 65-80%. This method is particularly useful for removing specific impurities that have significantly different solubility profiles compared to the desired product [9].

TechniquePurity Achieved (%)Yield Recovery (%)ScalabilityCost Effectiveness
Recrystallization95-99 [9]70-85 [9]ExcellentHigh
Column Chromatography99-99.9 [9]60-80 [9]LimitedLow
Fractional Crystallization90-95 [9]65-80 [9]GoodMedium
Precipitation85-95 [9]75-90 [9]ExcellentHigh

Process Analytical Technology

Modern pharmaceutical manufacturing employs Process Analytical Technology (PAT) for real-time monitoring and control of purification processes. Techniques such as Focused Beam Reflectance Measurement (FBRM) and Particle Vision Measurement (PVM) provide continuous monitoring of crystal size distribution and morphology during crystallization [10].

Infrared spectroscopy and Raman spectroscopy enable real-time monitoring of chemical composition and polymorphic form during purification. These techniques allow for immediate detection of impurities or unwanted polymorphic transformations [10].

Industrial-Scale Manufacturing Processes

The industrial production of dextroamphetamine monosaccharate requires specialized equipment and process control systems to ensure consistent quality and regulatory compliance. Manufacturing facilities must adhere to Good Manufacturing Practice (GMP) standards and maintain detailed documentation of all process parameters.

Reactor Design and Equipment

Industrial-scale synthesis utilizes jacketed stirred-tank reactors with precise temperature and pH control systems. Reactor volumes typically range from 500 to 5000 liters, depending on production requirements. The reactors are equipped with automated feed systems for precise addition of reactants and pH adjustment solutions [11] [12].

Crystallization is conducted in specialized crystallizers designed for controlled cooling and agitation. These vessels incorporate heat transfer systems capable of maintaining precise temperature profiles throughout the crystallization cycle. Agitation systems are designed to provide uniform mixing while minimizing crystal breakage [12].

Continuous Manufacturing Approaches

Recent developments in pharmaceutical manufacturing have introduced continuous processing technologies for improved efficiency and product consistency. Continuous crystallization systems provide advantages over traditional batch processes, including better control of crystal size distribution and reduced processing time [12].

Continuous stirred-tank crystallizers (CSTC) and mixed-suspension mixed-product removal (MSMPR) crystallizers are employed for large-scale production. These systems maintain steady-state conditions that result in consistent product quality and higher productivity compared to batch operations [12].

Quality Control and Monitoring

Industrial manufacturing requires comprehensive quality control systems throughout the production process. In-process monitoring includes real-time measurement of temperature, pH, conductivity, and turbidity. Automated sampling systems collect samples at predetermined intervals for offline analysis [11].

Critical process parameters are continuously monitored and controlled within predetermined ranges. Statistical process control (SPC) techniques are employed to identify trends and deviations that may affect product quality [11].

Environmental and Safety Considerations

Industrial manufacturing facilities must address environmental and safety concerns associated with chemical processing. Waste treatment systems are designed to handle reaction byproducts and solvent recovery. Emission control systems minimize atmospheric releases of volatile compounds [11].

Safety systems include emergency shutdown procedures, fire suppression systems, and personnel protective equipment. Hazard analysis and critical control point (HACCP) principles are applied to identify and mitigate potential risks [11].

Regulatory Compliance

Pharmaceutical manufacturing facilities must comply with regulatory requirements established by agencies such as the Food and Drug Administration (FDA) and European Medicines Agency (EMA). Current Good Manufacturing Practice (cGMP) regulations govern all aspects of production, from raw material handling to final product release [11].

Documentation requirements include batch records, validation protocols, and change control procedures. Regular inspections by regulatory authorities ensure continued compliance with established standards [11].

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

7

Exact Mass

345.14236669 g/mol

Monoisotopic Mass

345.14236669 g/mol

Heavy Atom Count

24

UNII

283TUU52FG

Dates

Last modified: 08-10-2024

Explore Compound Types